

Application Notes and Protocols for (R)-L 888607 in Chemotaxis Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-L 888607

Cat. No.: B608434

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Introduction

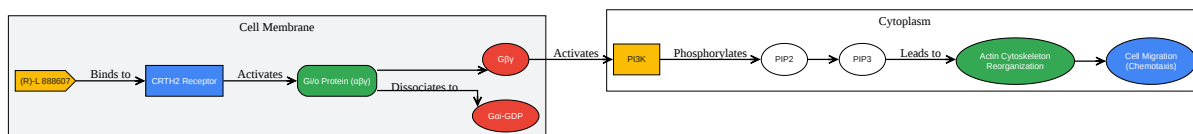
(R)-L 888607 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis.[1][2] It is primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] Activation of CRTH2 by its endogenous ligand, prostaglandin D2 (PGD2), or synthetic agonists like **(R)-L 888607**, triggers a signaling cascade that leads to chemotaxis, the directed migration of these immune cells towards a chemical gradient.[5][6][7] This makes **(R)-L 888607** an invaluable tool for studying the mechanisms of immune cell trafficking and for the screening and development of novel anti-inflammatory therapeutics.

These application notes provide a detailed protocol for utilizing **(R)-L 888607** in a chemotaxis assay, specifically using the widely accepted Boyden chamber/transwell assay format.[8][9][10]

Mechanism of Action and Signaling Pathway

(R)-L 888607 acts as a selective agonist at the CRTH2 receptor, which is a Gi-coupled GPCR. [5] Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the heterotrimeric G protein into its G α i and G β \gamma subunits. The G β \gamma subunit, in particular, activates downstream signaling pathways, including the activation of Phosphoinositide 3-kinase

(PI3K). This cascade ultimately results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the chemoattractant.[11]



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Figure 1. Simplified signaling pathway of **(R)-L 888607**-induced chemotaxis via the CTRH2 receptor.

Data Presentation

Quantitative data from a chemotaxis assay using **(R)-L 888607** can be effectively summarized in tables. Below are examples of how to structure your data for clear comparison.

Table 1: Dose-Response of **(R)-L 888607** on Eosinophil Chemotaxis

(R)-L 888607 Concentration (nM)	Mean Migrated Cells (± SEM)	Fold Increase over Control
0 (Vehicle Control)	50 ± 5	1.0
0.1	150 ± 12	3.0
1	450 ± 35	9.0
10	800 ± 60	16.0
100	1200 ± 95	24.0
1000	1150 ± 88	23.0

Table 2: Chemotactic Index of Various Immune Cell Types in Response to 100 nM **(R)-L 888607**

Cell Type	Mean Migrated Cells (Test) (\pm SEM)	Mean Migrated Cells (Control) (\pm SEM)	Chemotactic Index*
Eosinophils	1250 \pm 110	55 \pm 8	22.7
Basophils	850 \pm 75	40 \pm 5	21.3
Th2 Cells	600 \pm 50	30 \pm 4	20.0
Neutrophils	60 \pm 10	50 \pm 7	1.2

*Chemotactic Index = (Mean Migrated Cells in Test) / (Mean Migrated Cells in Control)

Experimental Protocols

Protocol: Chemotaxis Assay using **(R)-L 888607** with a Boyden Chamber (Transwell) System

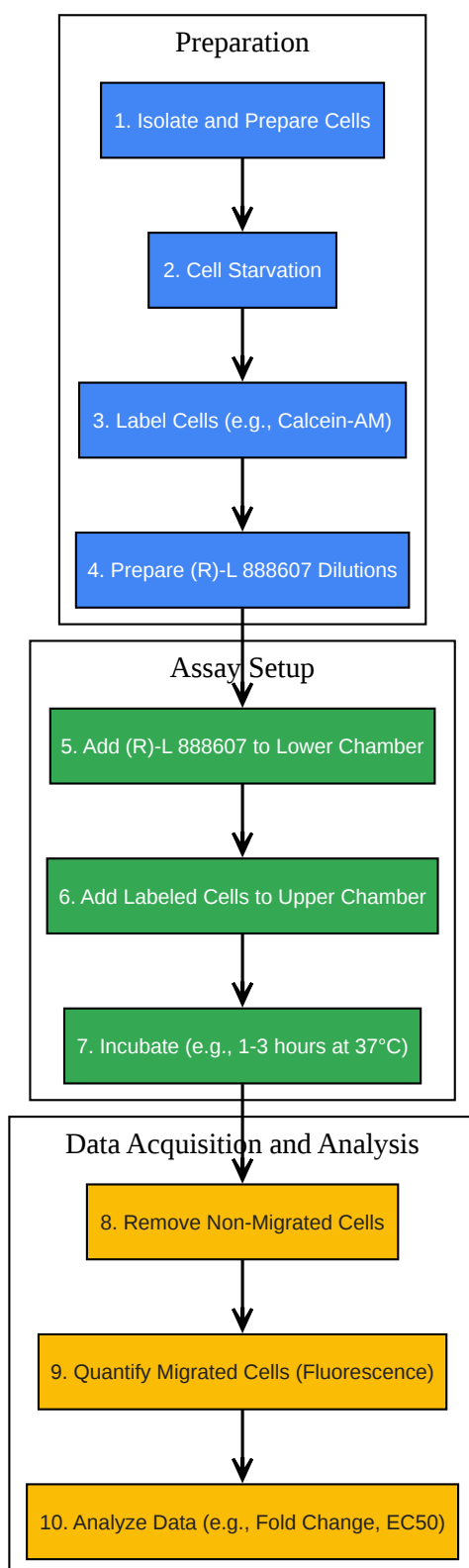
This protocol is optimized for eosinophils but can be adapted for other CRTH2-expressing cells like basophils and Th2 cells.

Materials:

- **(R)-L 888607** (selective CRTH2 agonist)
- Primary human eosinophils (isolated from peripheral blood) or a suitable cell line
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Boyden chamber (transwell) plate with 5 μ m pore size polycarbonate membranes[8][10]

- Calcein-AM or other fluorescent dye for cell labeling
- Fluorescence plate reader
- CO2 incubator (37°C, 5% CO2)
- Hemocytometer or automated cell counter
- Trypan blue solution

Experimental Workflow:



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Figure 2. General workflow for a chemotaxis assay using **(R)-L 888607**.

Step-by-Step Procedure:

- Cell Preparation:
 - Isolate primary eosinophils from human peripheral blood using a standard negative selection method.[\[12\]](#)
 - Assess cell viability using trypan blue exclusion; viability should be >95%.
 - Resuspend cells in RPMI 1640 medium supplemented with 0.5% BSA.
- Cell Starvation (Optional but Recommended):
 - To reduce basal signaling, starve the cells in serum-free RPMI 1640 with 0.5% BSA for 2-4 hours at 37°C.[\[13\]](#)
- Preparation of **(R)-L 888607**:
 - Prepare a stock solution of **(R)-L 888607** in DMSO.
 - On the day of the experiment, prepare serial dilutions of **(R)-L 888607** in RPMI 1640 with 0.5% BSA. A typical concentration range for a dose-response curve would be 0.1 nM to 1000 nM. Include a vehicle control (DMSO at the same final concentration as the highest **(R)-L 888607** concentration).
- Setting up the Chemotaxis Chamber:
 - Add the desired concentration of **(R)-L 888607** or vehicle control to the lower wells of the Boyden chamber plate.
 - Carefully place the transwell inserts (with the 5 μ m pore membrane) into the wells, ensuring no air bubbles are trapped beneath the membrane.
- Cell Seeding:
 - Adjust the cell concentration to 1×10^6 cells/mL in RPMI 1640 with 0.5% BSA.
 - Add 100 μ L of the cell suspension to the upper chamber of each transwell insert.

- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1 to 3 hours. The optimal incubation time should be determined empirically for the specific cell type.
- Quantification of Migrated Cells:
 - After incubation, carefully remove the transwell inserts.
 - To quantify migrated cells using a fluorescence-based method:
 - Add a lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower wells.
 - Incubate as per the manufacturer's instructions to lyse the cells and release the dye.
 - Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
 - Alternatively, for manual counting:
 - Fix and stain the membrane of the insert.
 - Count the number of migrated cells on the underside of the membrane using a microscope.

Data Analysis:

- Calculate the mean and standard error of the mean (SEM) for each condition.
- For dose-response experiments, plot the number of migrated cells (or fluorescence intensity) against the log of the **(R)-L 888607** concentration to determine the EC₅₀ value.
- Calculate the chemotactic index by dividing the number of migrated cells in the presence of **(R)-L 888607** by the number of migrated cells in the vehicle control.

Important Considerations and Optimization:

- **Cell Type:** The optimal pore size of the transwell membrane may vary depending on the cell type. 5 μ m is generally suitable for eosinophils and neutrophils.[8][10]
- **Concentration of (R)-L 888607:** It is crucial to perform a dose-response experiment to determine the optimal concentration of (R)-L 888607 for your specific cell type and assay conditions. A concentration of 100 nM has been shown to be effective for eosinophil chemotaxis.
- **Incubation Time:** The incubation time should be optimized to allow for significant cell migration without saturation of the response. A time-course experiment (e.g., 1, 2, 3, and 4 hours) is recommended.
- **Controls:** Always include a negative (vehicle) control and a positive control (a known chemoattractant for the cell type being used, if available).

By following these detailed application notes and protocols, researchers can effectively utilize (R)-L 888607 to investigate the role of the CRTH2 receptor in immune cell chemotaxis and to screen for potential therapeutic agents targeting this important inflammatory pathway.

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- To cite this document: BenchChem. [Application Notes and Protocols for (R)-L 888607 in Chemotaxis Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608434#how-to-use-r-l-888607-in-a-chemotaxis-assay]

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